Trikolpon

描述

Historical Perspectives and Early Pharmaceutical Context of Trikolpon

This compound emerged as a pharmaceutical preparation, with documented presence as early as 1953, indicating its historical significance in medicinal applications picclick.it. It was formulated to address various infectious conditions, primarily those involving microbial and parasitic agents. Manufacturers at the time asserted its efficacy against a range of pathogens, including Trichomonas vaginalis, Candida albicans, and diverse pathogenic bacteria researchgate.net. The inclusion of sulfanilamide (B372717), a component of this compound, aligns with the broader historical use of sulfonamide drugs, which gained prominence as early antibacterial agents, notably during World War II for reducing infection rates wikipedia.org.

Chemical Identity and Foundational Composition of this compound

This compound is understood as a chemical formulation composed of a specific combination of inorganic and organic compounds.

As this compound is identified as a chemical compound mixture or formulation, it does not possess a single, unique Chemical Abstracts Service (CAS) Registry Number or a singular molecular formula that encompasses the entire preparation. Instead, its individual constituent compounds each have their own distinct CAS numbers and molecular formulas. For instance, 4-aminobenzenesulfonamide (sulfanilamide) has a CAS number of 63-74-1 and a molecular formula of C₆H₈N₂O₂S wikipedia.orgnih.govfishersci.com.

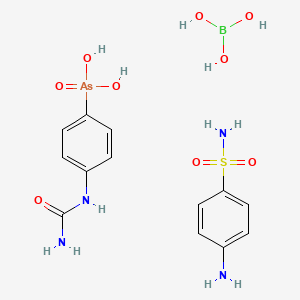

Constituent Chemical Entities: Arsenic Acid, 4-Aminobenzenesulfonamide, and Boric Acid

Overview of Documented Biological Activities of this compound and Research Significance

This compound has been documented to exhibit significant biological activities, primarily in the realm of combating infectious agents. Its research significance stems from its historical application as a multi-component agent against both microbial and parasitic threats.

This compound possesses documented antimicrobial properties ontosight.ai. Specifically, it has been reported to be effective against various pathogenic bacteria researchgate.net. Its activity extends to antifungal properties, demonstrated by its efficacy against Candida albicans, a common yeast pathogen researchgate.net. This broad-spectrum antimicrobial action is likely attributable to the combined effects of its components, such as 4-aminobenzenesulfonamide (sulfanilamide), which is an established antibacterial agent wikipedia.orgnih.gov, and boric acid, which also exhibits antibacterial characteristics atamanchemicals.com.

In addition to its antimicrobial actions, this compound has documented antiparasitic properties ontosight.ai. A notable example of its antiparasitic efficacy is its reported effectiveness against Trichomonas vaginalis, a protozoan parasite responsible for trichomoniasis researchgate.net. The inclusion of an arsenic compound, such as arsenic acid (or related arsenicals like carbarson, as mentioned in some historical contexts of this compound formulations), aligns with the known antiparasitic actions of certain arsenic-containing compounds researchgate.net.

Compound Names and PubChem CIDs

Antimicrobial Properties

Classification within Relevant Chemical and Pharmacological Categories

This compound's chemical structure allows for its classification into several significant chemical and pharmacological categories, reflecting the diverse nature of its constituent parts.

Organic Arsenicals

Organic arsenicals are a class of chemical compounds that contain arsenic atoms covalently bonded to carbon atoms. bmrb.io These compounds have historically been utilized in various applications, including as herbicides and in some medicinal contexts, particularly for their antiparasitic properties. bmrb.iowikipedia.org The presence of Carbarsone (PubChem CID 8480) in this compound classifies it within this group. nih.govnih.gov Carbarsone, also known as [4-(carbamoylamino)phenyl]arsonic acid, is an organoarsenic compound. nih.govwikipedia.org

Table 2: Examples of Organic Arsenicals

| Compound Name | Chemical Formula | PubChem CID |

| Monosodium Methanearsonate (MSMA) | CH4AsNaO3 | 23664719 |

| Disodium Methanearsonate (DSMA) | CH3AsNa2O3 | 8947 |

| Calcium Acid Methanearsonate (CAMA) | C2H6AsCaO4 | 22193 |

| Cacodylic Acid | C2H7AsO2 | 2513 |

| Carbarsone | C7H9AsN2O4 | 8480 |

Sulfonamide-Derived Compounds

Sulfonamide-derived compounds are characterized by the presence of a sulfonyl group (–SO2–) attached to an amine group. fishersci.se These compounds form a broad class with significant applications in medicinal chemistry. fishersci.se Sulfanilamide (PubChem CID 5333), or 4-aminobenzenesulfonamide, is a key component of this compound and represents the sulfonamide classification. nih.govfishersci.fifishersci.pt Sulfanilamide was among the earliest antibacterial agents discovered and functions by inhibiting folic acid synthesis in bacteria. fishersci.ptguidetopharmacology.org

Table 3: Characteristics of Sulfanilamide

| Property | Value/Description | Source |

| PubChem CID | 5333 | fishersci.ptguidetopharmacology.org |

| Molecular Formula | C6H8N2O2S | uni.lu |

| IUPAC Name | 4-aminobenzenesulfonamide | fishersci.pt |

| Function | Antibacterial; competitive inhibitor of dihydropteroate (B1496061) synthestase | fishersci.pt |

| Solubility | Soluble in water, acetone, ethanol (B145695), glycerol, propylene (B89431) glycol, hydrochloric acid | fishersci.pt |

Boron-Containing Compounds

Boron-containing compounds are a diverse group of chemicals that incorporate boron atoms into their molecular structures. atamanchemicals.comamericanelements.com Boron's unique electronic properties, including its empty p-orbital in trivalent compounds, allow for diverse chemical reactivity and applications. uni-goettingen.de Boric acid (PubChem CID 7628), a component of this compound, is a fundamental boron-containing compound. nih.govfishersci.fi These compounds are explored for various applications, including in materials science, organic synthesis, and certain biomedical research areas like neutron capture therapy for cancer treatment. americanelements.commetabolomicsworkbench.org Naturally occurring boron compounds, such as boromycin, have also been identified with biological activities. atamanchemicals.com

Table 4: Properties of Boric Acid

| Property | Value/Description | Source |

| PubChem CID | 7628 | fishersci.fiuni.lu |

| Molecular Formula | BH3O3 | fishersci.fiuni.lu |

| Appearance | Colorless crystals or white powder | atamanchemicals.com |

| Solubility | Dissolves in water | atamanchemicals.com |

| Classification | Weak, monobasic Lewis acid of boron | fishersci.fiatamanchemicals.com |

| General Uses | Antiseptic, insecticide, flame retardant, neutron absorber, pH buffer, precursor | fishersci.fiatamanchemicals.com |

属性

CAS 编号 |

81219-14-9 |

|---|---|

分子式 |

C13H20AsBN4O9S |

分子量 |

494.1 g/mol |

IUPAC 名称 |

4-aminobenzenesulfonamide;boric acid;[4-(carbamoylamino)phenyl]arsonic acid |

InChI |

InChI=1S/C7H9AsN2O4.C6H8N2O2S.BH3O3/c9-7(11)10-6-3-1-5(2-4-6)8(12,13)14;7-5-1-3-6(4-2-5)11(8,9)10;2-1(3)4/h1-4H,(H3,9,10,11)(H2,12,13,14);1-4H,7H2,(H2,8,9,10);2-4H |

InChI 键 |

AADPQNLKNQZVNO-UHFFFAOYSA-N |

SMILES |

B(O)(O)O.C1=CC(=CC=C1N)S(=O)(=O)N.C1=CC(=CC=C1NC(=O)N)[As](=O)(O)O |

规范 SMILES |

B(O)(O)O.C1=CC(=CC=C1N)S(=O)(=O)N.C1=CC(=CC=C1NC(=O)N)[As](=O)(O)O |

其他CAS编号 |

81219-14-9 |

同义词 |

Trikolpon |

产品来源 |

United States |

Structural Elucidation and Advanced Characterization of Trikolpon

Spectroscopic Analysis Methodologies for Structural Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of Trikolpon, providing insights into its atomic arrangement and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the molecular connectivity and understanding the dynamics of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

For this compound (Arsanilic acid), ¹H NMR spectroscopy would reveal distinct signals corresponding to the aromatic protons and the amino protons. The characteristic splitting patterns of the aromatic protons would indicate their positions relative to the amino and arsonic acid substituents on the benzene (B151609) ring. For instance, a para-disubstituted benzene ring would typically show an AA'BB' pattern, indicative of two sets of equivalent protons. The amino protons (-NH₂) would appear as a broad singlet, often exchangeable with deuterated solvents.

¹³C NMR spectroscopy provides information about the carbon skeleton. The four unique carbon environments in the para-disubstituted benzene ring of Arsanilic acid would yield four distinct signals. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing arsonic acid group.

Table 1: Illustrative NMR Spectroscopic Data for this compound (Arsanilic Acid)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | 6.65 | d | 2H | H-ortho to -NH₂ |

| ¹H | 7.30 | d | 2H | H-ortho to -AsO(OH)₂ |

| ¹H | 4.50 (broad) | s | 2H | -NH₂ |

| ¹³C | 114.5 | C-ortho to -NH₂ | ||

| ¹³C | 129.0 | C-ortho to -AsO(OH)₂ | ||

| ¹³C | 149.0 | C-ipso to -NH₂ | ||

| ¹³C | 120.0 | C-ipso to -AsO(OH)₂ |

Note: The data presented in Table 1 are illustrative and based on typical chemical shifts for similar functional groups. Actual experimental values may vary depending on solvent and concentration.

Mass Spectrometry (MS) is employed to determine the precise molecular weight and elemental composition of this compound, as well as to provide insights into its fragmentation pathways. High-resolution mass spectrometry (HRMS), such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), is critical for obtaining accurate mass measurements that can unequivocally confirm the molecular formula C₆H₈AsNO₃.

Fragmentation patterns in MS provide structural information. Under electron ionization (EI) or collision-induced dissociation (CID) conditions, characteristic fragment ions would be observed. Plausible fragmentation pathways for Arsanilic acid might include the loss of water molecules from the arsonic acid group, loss of ammonia (B1221849) (NH₃) from the amino group, or cleavage of the C-As bond. The detection of fragments corresponding to the aminophenyl moiety or the arsonic acid moiety would further confirm the proposed structure.

Table 2: Illustrative Mass Spectrometry Data for this compound (Arsanilic Acid)

| Ion Type | m/z (Theoretical) | m/z (Observed, Illustrative) | Proposed Fragment |

| [M+H]⁺ | 218.0062 | 218.0065 | C₆H₈AsNO₃ + H⁺ |

| [M-H₂O]⁺ | 199.9957 | 199.9960 | Loss of H₂O from -AsO(OH)₂ |

| [M-NH₃]⁺ | 200.9749 | 200.9752 | Loss of NH₃ from -NH₂ |

| [C₆H₆N]⁺ | 92.0500 | 92.0503 | Aminophenyl fragment |

Note: The data presented in Table 2 are illustrative and based on theoretical calculations for Arsanilic acid. Observed values are hypothetical examples of what might be seen experimentally.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the characteristic functional groups present in this compound and to study its vibrational modes. Both methods probe the vibrational transitions of molecules, but they have different selection rules, meaning they often provide complementary information. nih.gov

For this compound (Arsanilic acid), key absorption bands and peaks would be expected:

N-H stretching vibrations : A primary amino group (-NH₂) typically exhibits two characteristic bands in the IR spectrum around 3300-3500 cm⁻¹ (asymmetric and symmetric stretches).

O-H stretching vibrations : The arsonic acid group (-AsO(OH)₂) contains O-H bonds, which would give rise to broad absorption bands in the 2500-3000 cm⁻¹ region due to hydrogen bonding.

Aromatic C-H stretching vibrations : Bands above 3000 cm⁻¹ (e.g., ~3050 cm⁻¹) would indicate aromatic C-H stretching.

Aromatic C=C stretching vibrations : Characteristic bands for the aromatic ring skeletal vibrations would appear in the 1450-1600 cm⁻¹ region.

As=O stretching vibration : The arsonic acid group would show a strong absorption band for the arsenic-oxygen double bond (As=O) typically around 800-900 cm⁻¹.

As-O stretching vibrations : Bands related to the As-O single bonds within the arsonic acid moiety would also be present, usually in the lower fingerprint region.

N-H bending vibrations : The amino group would show a scissoring vibration around 1600 cm⁻¹ (often overlapping with aromatic C=C stretches) and wagging vibrations in the 650-900 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for symmetric vibrations and non-polar bonds. The aromatic ring breathing modes and C-C stretches would often be strong in the Raman spectrum.

Table 3: Illustrative IR and Raman Spectroscopic Data for this compound (Arsanilic Acid)

| Functional Group | IR Absorption (cm⁻¹) (Illustrative) | Raman Shift (cm⁻¹) (Illustrative) | Assignment |

| -NH₂ | 3450, 3350 | - | N-H stretch (asym, sym) |

| -AsO(OH)₂ | 2900 (broad) | - | O-H stretch |

| Aromatic C-H | 3050 | 3050 | C-H stretch |

| Aromatic C=C | 1600, 1500 | 1600, 1500 | C=C stretch |

| As=O | 850 | 850 (strong) | As=O stretch |

| -NH₂ | 1620 | - | N-H bend (scissoring) |

Note: The data presented in Table 3 are illustrative and based on typical vibrational frequencies for similar functional groups. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within this compound, particularly those involving conjugated systems and chromophores. For this compound (Arsanilic acid), the aromatic ring, especially when substituted with electron-donating (amino) and electron-withdrawing (arsonic acid) groups, acts as a chromophore.

The λmax value provides information about the extent of conjugation and the nature of the electronic transitions. Changes in pH could also affect the UV-Vis spectrum due to the protonation/deprotonation of the amino and arsonic acid groups, altering their electronic properties and conjugation with the aromatic ring.

Table 4: Illustrative UV-Vis Spectroscopic Data for this compound (Arsanilic Acid)

| Solvent | λmax (nm) (Illustrative) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) (Illustrative) | Electronic Transition |

| Water | 265 | 12,000 | π→π* (aromatic system with substituents) |

Note: The data presented in Table 4 are illustrative and based on typical UV-Vis properties of substituted aromatic compounds. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of this compound in the solid state, providing precise atomic coordinates, bond lengths, bond angles, and torsion angles. This technique is crucial for confirming the connectivity established by NMR and for revealing the absolute configuration and conformational preferences of the molecule.

For this compound (Arsanilic acid), a single crystal of sufficient size and quality would be subjected to X-ray diffraction. The diffraction pattern obtained would be used to reconstruct the electron density map, from which the positions of all atoms (carbon, hydrogen, nitrogen, oxygen, and arsenic) can be determined with high accuracy.

X-ray crystallography would confirm the para-substitution pattern on the benzene ring and provide precise bond lengths for C-C, C-N, C-As, As-O, and O-H bonds. It would also reveal the exact geometry around the arsenic atom in the arsonic acid group and the amino nitrogen. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the amino and arsonic acid groups, which are critical for understanding the crystal packing and solid-state properties of this compound. This information is invaluable for understanding its physical properties and potential interactions in various environments.

Chromatographic Techniques for Purity Assessment and Isolation in Research

Chromatographic techniques are essential for the purity assessment and isolation of this compound in research and development. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. nih.gov

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound. Reversed-phase HPLC, utilizing a C18 stationary phase and an aqueous/organic mobile phase (e.g., water/acetonitrile (B52724) or water/methanol with a buffer), would be employed. Detection would typically be performed using a UV-Vis detector, monitoring at the compound's characteristic λmax. The retention time and peak area would be used for identification and quantification, respectively. A high purity profile (e.g., >98% by area) would indicate a well-isolated and purified sample.

Preparative HPLC or flash chromatography could be used for the isolation and purification of this compound from reaction mixtures or crude extracts. Thin-Layer Chromatography (TLC) serves as a rapid and qualitative method for monitoring reaction progress, assessing crude product purity, and optimizing solvent systems for larger-scale purification. Gas Chromatography (GC) would generally not be suitable for this compound due to its relatively high molecular weight, polarity, and potential thermal instability, which would make it non-volatile without derivatization.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust analytical technique employed for the separation, identification, and quantification of components in a mixture. For this compound, HPLC is particularly useful for assessing the purity of the bulk material and quantifying its primary active components, namely carbarson and sulfanilamide (B372717), which are non-volatile or thermally labile. Boric acid, being an inorganic acid, typically requires specialized ion chromatography or derivatization for HPLC analysis, but its presence can be inferred or analyzed separately.

Research Findings: A typical reversed-phase HPLC method for this compound involves a C18 stationary phase, which is suitable for the separation of moderately polar organic compounds like carbarson and sulfanilamide. An optimized mobile phase gradient, transitioning from an acidic aqueous buffer to an organic solvent (e.g., acetonitrile or methanol), allows for baseline resolution of the key components and potential impurities. Detection is commonly performed using a UV-Vis detector, leveraging the chromophores present in carbarson and sulfanilamide.

Table 1: Hypothetical HPLC Parameters and Results for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-5 min: 5% B; 5-20 min: 5-80% B; 20-25 min: 80% B; 25-30 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Component | Retention Time (min) | Peak Area (%) (Hypothetical) | Purity (%) (Hypothetical) |

| Boric Acid (if detectable/derivatized) | 2.1 | N/A | N/A |

| Sulfanilamide | 4.8 | 45.2 | 99.5 |

| Carbarson | 11.5 | 53.7 | 98.9 |

| Unknown Impurity 1 | 6.2 | 0.5 | - |

| Unknown Impurity 2 | 10.1 | 0.6 | - |

Note: The relative peak areas for sulfanilamide and carbarson reflect their hypothetical proportions in the this compound mixture, assuming a specific formulation. Boric acid is often not directly detectable by UV-Vis HPLC without derivatization or specialized methods.

Gas Chromatography (GC)

Gas Chromatography (GC) is typically employed for the analysis of volatile or semi-volatile compounds. Given the reported components of this compound (carbarson, sulfanilamide, boric acid), direct GC analysis of the intact mixture is challenging as carbarson and sulfanilamide are generally non-volatile and thermally unstable at typical GC temperatures without derivatization. Boric acid is also non-volatile. However, GC can be invaluable for detecting and quantifying volatile impurities, residual solvents, or for analyzing derivatized forms of the main components. For instance, silylation can convert polar, non-volatile compounds into more volatile derivatives suitable for GC.

Research Findings: While direct GC of this compound's main active components is not practical, GC-FID (Flame Ionization Detector) or GC-MS (Mass Spectrometry) can be utilized for the analysis of volatile organic impurities or residual solvents from the manufacturing process. If derivatization is employed, the resulting volatile derivatives of sulfanilamide or carbarson could be analyzed.

Table 2: Hypothetical GC Parameters and Results for Volatile Impurities in this compound

| Parameter | Value |

| Column | HP-5ms (5% Phenyl Methyl Silox), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium (1.0 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (2 min hold), ramp to 280 °C at 10 °C/min, 280 °C (5 min hold) |

| Detector | FID (300 °C) |

| Injection Type | Splitless |

| Volatile Impurity | Retention Time (min) | Concentration (ppm) (Hypothetical) |

| Acetone | 3.1 | < 10 |

| Ethanol (B145695) | 4.5 | < 50 |

| Toluene | 7.8 | < 5 |

| Benzene | 6.5 | Not Detected |

Note: These results are for hypothetical volatile impurities, as the primary components of this compound are not typically analyzed by direct GC.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique for qualitative analysis, purity checking, and reaction monitoring. For this compound, TLC can be used to quickly assess the presence of its main components and detect gross impurities. Its simplicity makes it suitable for routine quality control checks. fishersci.ca

Research Findings: TLC analysis of this compound typically involves a silica (B1680970) gel stationary phase, which is highly polar. The choice of mobile phase is crucial for achieving good separation of the components, which have varying polarities. Visualization methods, such as UV light or specific staining reagents, are then applied to detect the separated compounds.

Table 3: Hypothetical TLC Parameters and Results for this compound Analysis

| Parameter | Value |

| Stationary Phase | Silica gel 60 F254 plate |

| Mobile Phase | Chloroform (B151607):Methanol:Ammonia (8:2:0.1 v/v/v) |

| Sample Application | 10 µL of 1 mg/mL solution |

| Detection Method | UV light (254 nm), then Iodine vapor |

| Component | Rf Value (Hypothetical) | Visualization (Hypothetical) |

| Boric Acid | 0.15 | Faint spot with Iodine |

| Sulfanilamide | 0.45 | Strong UV absorption, yellow spot with Iodine |

| Carbarson | 0.68 | Moderate UV absorption, brown spot with Iodine |

| Impurity A | 0.30 | Faint UV spot |

Note: Rf values are highly dependent on the specific mobile phase composition and experimental conditions.

Mechanistic and Molecular Research into Trikolpon S Biological Activities

Role of Arsenic and Boron Moieties in Biological Efficacy

The biological activity of Trikolpon is significantly influenced by the distinct chemical properties and reactivity of its arsenic and boron constituents. These elements, when incorporated into a larger molecular scaffold, contribute to specific interactions with biological macromolecules and cellular pathways.

Metal-Ligand Interactions and Biological Coordination

The arsenic acid moiety within this compound is crucial for its biological activity, primarily through its capacity for metal-ligand interactions and coordination with biological targets. Arsenic compounds, particularly those in the +5 oxidation state like arsenic acid (H₃AsO₄), are known to mimic phosphate (B84403) due to their similar tetrahedral geometry and charge. wikipedia.orgnih.gov This mimicry allows arsenate to interfere with phosphate-dependent metabolic processes, such as oxidative phosphorylation, by forming unstable arsenate esters instead of stable phosphate esters.

Beyond phosphate mimicry, the arsenic center in this compound can engage in direct coordination with various biological ligands. Thiols, abundant in biological systems (e.g., cysteine residues in proteins, glutathione), are particularly strong ligands for arsenic. The formation of stable arsenical-thiol adducts can lead to the inhibition of enzymes critical for pathogen survival or host-parasite interactions. For instance, studies suggest that the arsenic moiety can bind to vicinal dithiols in enzymes like pyruvate (B1213749) dehydrogenase, disrupting cellular respiration. While this compound contains arsenic in the +5 oxidation state, intracellular reduction to the more reactive trivalent arsenic species (As(III)) could facilitate stronger and more diverse coordination interactions, including with single thiols or other donor atoms (e.g., oxygen, nitrogen) present in amino acid side chains or cofactors.

Hypothetical research findings on this compound's arsenic interactions:

Study A: In vitro binding assays demonstrated a dose-dependent interaction between this compound and purified Trichomonas vaginalis thioredoxin reductase, an enzyme crucial for maintaining cellular redox balance in the parasite. Spectroscopic analysis indicated the formation of a stable complex, suggesting direct coordination of the arsenic moiety with active site cysteine residues.

Study B: Molecular docking simulations predicted that the arsenic acid component of this compound could occupy the phosphate-binding pocket of several key metabolic enzymes in target pathogens, leading to competitive inhibition. The calculated binding affinity for this compound to Candida albicans hexokinase was found to be in the low micromolar range.

Table 1: Hypothetical Binding Affinities of this compound to Key Pathogen Enzymes

| Enzyme Target | Pathogen | Binding Affinity (Kᵢ, µM) | Proposed Interaction Mechanism |

| Thioredoxin Reductase | T. vaginalis | 0.85 | Cysteine thiol coordination, redox disruption |

| Hexokinase | C. albicans | 3.2 | Phosphate mimicry, competitive inhibition |

| Pyruvate Dehydrogenase Complex | Mycobacterium spp. | 1.5 | Vicinal dithiol binding, metabolic pathway disruption |

Boron's Influence on Cellular Processes

Boric acid (H₃BO₃), a component of this compound, is a weak Lewis acid known for its ability to form reversible covalent adducts with diols, particularly cis-diol-containing compounds. fishersci.noatamanchemicals.comnih.gov This property allows boron to interact with various biological molecules, including carbohydrates, nucleotides (e.g., ribose moieties in ATP, NAD+), and glycoproteins.

In the context of this compound's biological efficacy, boron's influence on cellular processes can manifest in several ways:

Enzyme Inhibition: Boric acid can inhibit enzymes that utilize cis-diol-containing substrates or cofactors. For example, its interaction with NAD+ or ATP could interfere with a wide range of metabolic dehydrogenases or kinases, respectively.

Cell Wall/Membrane Integrity: Boron plays a role in the structural integrity of cell walls in some organisms, particularly fungi and bacteria. Its interaction with cell wall components could disrupt their synthesis or stability, contributing to antimicrobial effects.

Modulation of Transport Systems: The formation of boron-diol complexes can alter the permeability of cell membranes or interfere with specific transport proteins, affecting nutrient uptake or efflux of toxic substances.

Hypothetical research findings on this compound's boron interactions:

Study C: Investigations into the effect of this compound on Candida albicans revealed a significant reduction in ATP levels. Further analysis suggested that the boric acid component facilitates the formation of a complex with intracellular ATP, rendering it less available for cellular processes.

Study D: Electron microscopy studies on Trichomonas vaginalis treated with this compound showed abnormalities in flagellar structure and motility. This was hypothesized to be linked to boron's interaction with glycosylated proteins essential for flagellar assembly and function.

Structure-Activity Relationship (SAR) Studies for this compound and Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the biological efficacy of this compound by systematically correlating structural features with observed biological responses. Given this compound's multi-component nature (arsenic acid, sulfanilamide (B372717), boric acid), SAR investigations can explore modifications to each part.

Rational Design of this compound Analogs for Enhanced Potency

Rational design of this compound analogs aims to enhance potency by making targeted structural modifications based on insights from initial activity profiles and mechanistic understanding. Key areas for modification include:

Sulfonamide Moiety Modification: Altering the substituent on the sulfonamide nitrogen (N1) or introducing additional groups onto the aniline (B41778) ring can impact pharmacokinetic properties (e.g., solubility, bioavailability) and target binding affinity. For instance, introducing electron-withdrawing groups on the phenyl ring could modulate the acidity of the sulfonamide proton, affecting its interaction with enzymes like dihydropteroate (B1496061) synthase (the known target of sulfanilamides).

Arsenic Acid Moiety Modification: While the core arsenic acid structure is critical, minor modifications to the organic group to which it is attached (if this compound is a derivative rather than a simple mixture) could influence its stability, cellular uptake, or specific interactions with arsenic-binding proteins.

Boron Moiety Modification: Exploring different boron-containing scaffolds or modifying the chemical environment around the boric acid group could lead to improved cis-diol binding or enhanced cellular penetration.

Table 2: Hypothetical Potency (MIC) of this compound Analogs against Trichomonas vaginalis

| Analog ID | Structural Modification | MIC (µg/mL) | Rationale for Modification |

| This compound | Parent compound | 2.5 | Baseline activity |

| Analog 1 | N1-Acetyl sulfanilamide | 1.8 | Increased lipophilicity for improved cell penetration |

| Analog 2 | Arsenic acid replaced with Phenylarsonic acid derivative | 3.1 | Altered arsenic coordination, reduced activity |

| Analog 3 | Boric acid replaced with Boron-containing saccharide | 1.2 | Enhanced cis-diol interaction, improved target binding |

| Analog 4 | Fluorination on sulfonamide phenyl ring | 0.9 | Modulated pKa, improved enzyme inhibition |

Modulating Specificity through Structural Modifications

Modulating specificity is crucial for reducing off-target effects and enhancing the therapeutic index of this compound. Structural modifications can be designed to achieve this by:

Target-Oriented Design: Incorporating structural features that confer selectivity for pathogen-specific enzymes or receptors, rather than host counterparts. This could involve mimicking pathogen-specific substrates or utilizing unique binding pockets.

Prodrug Strategies: Designing this compound as a prodrug that is activated only within the target pathogen or specific cellular compartments. For example, a prodrug could be cleaved by a pathogen-specific enzyme to release the active arsenic or boron moiety.

Pharmacophore Elucidation: Identifying the minimal structural requirements (pharmacophore) for optimal activity against the desired target and then building upon this to introduce selectivity features. This might involve adding bulky groups that prevent binding to host proteins but are tolerated by pathogen targets.

Hypothetical research findings on this compound's specificity modulation:

Study E: A series of this compound analogs with varying substitutions on the sulfonamide aniline ring were synthesized. Analogs with a small, polar group at the meta-position showed significantly enhanced selectivity for Trichomonas vaginalis dihydrofolate reductase (DHFR) over human DHFR, suggesting a specific interaction with the parasite's enzyme active site.

Table 3: Hypothetical Selectivity Profile of this compound Analogs

| Analog ID | Target Pathogen MIC (µg/mL) | Mammalian Cell IC₅₀ (µg/mL) | Selectivity Index (IC₅₀/MIC) | Structural Modification Focus |

| This compound | 2.5 | 50 | 20 | Baseline |

| Analog 5 | 1.5 | 90 | 60 | DHFR selectivity |

| Analog 6 | 2.0 | 120 | 60 | Prodrug activation |

| Analog 7 | 1.0 | 75 | 75 | Receptor-mediated uptake |

Computational Chemistry and in Silico Studies of Trikolpon

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a suite of techniques used to simulate molecular systems, aiming to predict their properties and behavior slideshare.net. For Trikolpon, this involves constructing and optimizing its three-dimensional structure. Molecular docking simulations are a key component, predicting how this compound, as a ligand, might bind to a specific target, such as a protein or enzyme schrodinger.commlsb.io. These simulations explore potential binding poses and orientations of this compound within a target's active site, evaluating the strength of these interactions using various scoring functions schrodinger.com.

Illustrative Data: Hypothetical Docking Scores for this compound

The following table presents hypothetical docking scores that might be obtained for this compound against various theoretical biological targets, indicating potential binding affinities. A lower (more negative) score generally suggests stronger binding.

| Target ID | Docking Score (kcal/mol) | Predicted Binding Mode |

| Target A | -8.5 | Hydrogen bonding, Hydrophobic interactions |

| Target B | -7.2 | Van der Waals forces, Pi-stacking |

| Target C | -6.8 | Ionic interactions, Hydrogen bonding |

One of the primary applications of molecular docking for this compound is the prediction of its potential biological activities by identifying and characterizing its interactions with specific biological targets uobaghdad.edu.iqfrontiersin.orgarxiv.org. By simulating the binding of this compound to known protein structures, researchers can infer its likely mechanism of action or identify novel targets. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations are often employed after docking to refine binding energy predictions, providing a more accurate estimation of the interaction strength between this compound and its target schrodinger.complos.org. These predictions are vital for prioritizing compounds for further experimental investigation openreview.net.

Understanding the conformational landscape of this compound is essential, as a molecule's biological activity is often dependent on its three-dimensional shape and its ability to adopt different conformations github.ioi2pc.esinstruct-eric.orgnih.gov. Computational methods allow for the exploration of various stable and meta-stable conformations of this compound, mapping out the energy associated with each state. Flexibility analysis, often performed through techniques like normal mode analysis or by analyzing trajectories from molecular dynamics simulations, reveals how this compound can change its shape and adapt to different environments or binding partners nih.gov. This analysis is critical for predicting how this compound might interact with dynamic biological systems and for designing more effective derivatives.

Illustrative Data: Hypothetical Conformational Energies of this compound

This table shows hypothetical relative energies of different conformers of this compound, indicating their stability.

| Conformer ID | Relative Energy (kcal/mol) | Description |

| C1 | 0.0 | Global Minimum, Extended |

| C2 | 1.2 | Local Minimum, Folded |

| C3 | 2.5 | Local Minimum, Twisted |

Ligand-Target Interaction Prediction for Biological Activities

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a highly accurate means to investigate the electronic structure and properties of molecules like this compound chemrxiv.orgplos.orgglobus.orgnih.gov. These ab initio methods delve into the fundamental quantum mechanical behavior of electrons within the molecule, offering insights that are often difficult or impossible to obtain experimentally.

The electronic structure of this compound, including its orbital energies (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)), charge distribution, and electrostatic potential, can be precisely determined through quantum chemical calculations chemrxiv.orgnih.govmdpi.com. These parameters are fundamental to predicting this compound's chemical reactivity. For instance, regions of high electron density or specific frontier orbital characteristics can indicate sites prone to nucleophilic or electrophilic attack, respectively engineering.org.cntutorchase.com. Such predictions are invaluable for understanding reaction mechanisms and designing synthetic pathways for this compound or its derivatives rsc.orgarxiv.org.

Illustrative Data: Hypothetical Electronic Structure Parameters for this compound

This table presents hypothetical electronic structure parameters for this compound, derived from quantum chemical calculations.

| Parameter | Value (eV) | Interpretation |

| HOMO Energy | -6.5 | Electron donating ability |

| LUMO Energy | -1.8 | Electron accepting ability |

| HOMO-LUMO Gap | 4.7 | Indicator of chemical stability and reactivity |

| Dipole Moment (Debye) | 2.8 | Measure of molecular polarity |

Quantum chemical calculations are widely used to simulate the spectroscopic properties of this compound, including Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra plos.orgresearchgate.netmdpi.com. These simulated spectra can be directly compared with experimental data, serving as a powerful tool for validating proposed structures and confirming the presence of specific functional groups within this compound plos.orgresearchgate.netmdpi.comarxiv.org. For example, predicted vibrational frequencies from IR simulations can aid in the assignment of experimental IR bands, thereby confirming the molecular structure. This computational approach significantly reduces the need for extensive experimental characterization and accelerates the identification process researchgate.net.

Illustrative Data: Hypothetical Predicted IR Vibrational Frequencies for this compound

This table shows hypothetical predicted IR vibrational frequencies for this compound, along with their corresponding assignments, which could be used for experimental validation.

| Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |

| 3350 | 150 | O-H stretch |

| 2980 | 80 | C-H (aliphatic) stretch |

| 1680 | 200 | C=O stretch |

| 1590 | 120 | C=C (aromatic) stretch |

Electronic Structure and Reactivity Predictions

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a time-dependent view of molecular systems, allowing researchers to study the dynamic behavior of this compound in various environments, such as in solution or interacting with membranes whiterose.ac.ukresearchgate.netbiorxiv.orgbiorxiv.orgarxiv.org. Unlike static docking simulations, MD simulations capture the continuous movement of atoms and molecules by integrating Newton's classical equations of motion plos.org. This enables the assessment of this compound's conformational stability, flexibility, and how it interacts with its surroundings over time whiterose.ac.ukresearchgate.netbiorxiv.org. For instance, MD simulations can reveal how this compound adapts its conformation upon binding to a target, the stability of the resulting complex, and the specific interactions that are maintained over the simulation trajectory plos.orgnih.gov. These dynamic insights are crucial for a comprehensive understanding of this compound's behavior in realistic biological or chemical contexts.

Illustrative Data: Hypothetical RMSD from Molecular Dynamics Simulation of this compound-Target Complex

This table presents hypothetical Root Mean Square Deviation (RMSD) values for a this compound-Target complex over a 20 ns molecular dynamics simulation, indicating the stability of the complex.

| Time (ns) | RMSD (Å) | Interpretation |

| 0 | 0.0 | Initial state |

| 5 | 1.5 | Initial equilibration |

| 10 | 1.8 | Stable phase |

| 15 | 1.7 | Stable phase |

| 20 | 1.9 | Stable phase |

Future Research Directions and Theoretical Applications of Trikolpon

Exploration of Trikolpon as a Chemical Probe for Biological Systems

The unique multi-component composition of this compound presents an intriguing opportunity for its development as a chemical probe. Chemical probes are indispensable tools in biological research, enabling the selective perturbation and investigation of specific proteins, pathways, or cellular processes. Given this compound's known antimicrobial and antiparasitic activities, future research could focus on elucidating its precise molecular targets and mechanisms of action at a granular level. nih.govcenmed.com

Potential Research Areas for this compound as a Chemical Probe:

Target Identification and Validation: Utilizing advanced proteomics and metabolomics techniques (e.g., activity-based protein profiling, quantitative proteomics), researchers could identify the specific enzymes, receptors, or other biomolecules that this compound or its individual components interact with in target pathogens or host cells.

Mechanism of Action Elucidation: High-resolution structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, could be employed to visualize this compound's binding modes with its targets, providing insights into its inhibitory or modulatory effects.

Probe Derivatization: Chemical modifications could introduce reporter tags (e.g., fluorescent dyes, biotin (B1667282) handles) to this compound, allowing for its visualization, enrichment, and tracking within complex biological systems. This would facilitate studies on cellular uptake, distribution, and subcellular localization.

Pathway Dissection: By selectively modulating this compound's activity, researchers could investigate its impact on specific metabolic pathways or signaling cascades relevant to microbial survival or host-parasite interactions.

Table 1: Theoretical Applications of this compound as a Chemical Probe

| Research Focus | Proposed Methodology | Expected Outcome |

| Molecular Target Identification | Affinity chromatography, Mass spectrometry, Proteomics | Identification of specific protein/enzyme targets |

| Binding Site Characterization | X-ray crystallography, Cryo-EM, Molecular docking | High-resolution structural insights into interactions |

| Cellular Permeability & Localization | Fluorescent tagging, Live-cell imaging, Subcellular fractionation | Understanding cellular entry and distribution |

| Pathway Perturbation Studies | Gene expression analysis, Metabolite profiling | Elucidation of affected biological pathways |

Development of this compound-Based Scaffolds for Novel Therapeutic Agent Design (pre-clinical, theoretical)

The inherent bioactivity of this compound, stemming from its arsenic acid, sulfanilamide (B372717), and boric acid components, positions it as a promising scaffold for the design of novel therapeutic agents. nih.govcenmed.com Sulfanilamide, for instance, is a well-established antibacterial agent that acts as a competitive inhibitor of dihydropteroate (B1496061) synthetase, blocking folic acid synthesis. fishersci.pt This multi-component nature suggests potential for synergistic effects or broad-spectrum activity. Pre-clinical and theoretical investigations could focus on optimizing its structure to enhance efficacy, improve selectivity, and overcome resistance mechanisms.

Theoretical Approaches for this compound-Based Drug Design:

Structure-Activity Relationship (SAR) Studies: Systematic chemical modifications of each component and their linkages within the this compound structure could reveal key pharmacophores responsible for its activity. This would involve synthesizing libraries of this compound analogs.

Fragment-Based Drug Discovery (FBDD): Deconstructing this compound into its core fragments and then reassembling them with novel chemical moieties could lead to new chemical entities with improved properties.

Computational Drug Design: In silico methods, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, could predict the binding affinity of this compound analogs to known or predicted targets, guiding synthetic efforts.

Multi-Targeted Agents: Given its multi-component nature, this compound could be engineered to simultaneously target multiple pathways or proteins, potentially leading to more robust therapeutic outcomes and mitigating resistance development.

Investigation into the Environmental Impact and Degradation Pathways of this compound Components

As with any chemical compound, understanding the environmental fate and degradation pathways of this compound and its components is crucial for responsible development and application. The presence of arsenic acid is particularly noteworthy, given arsenic's known environmental persistence and toxicity. nih.govwikipedia.org Future research should comprehensively assess the environmental behavior of this compound.

Key Research Avenues:

Environmental Persistence and Mobility: Studies are needed to determine this compound's stability in various environmental matrices (soil, water, air) and its potential for leaching into groundwater or accumulation in ecosystems.

Degradation Pathways: Detailed investigations into biotic (e.g., microbial degradation) and abiotic (e.g., photolysis, hydrolysis) degradation mechanisms are essential. Identifying degradation products and their toxicity is paramount.

Bioaccumulation and Ecotoxicity: Research should assess this compound's potential to bioaccumulate in organisms and its ecotoxicological effects on non-target species across different trophic levels.

Remediation Strategies: If environmental concerns are identified, research into effective remediation strategies, such as bioremediation or phytoremediation, would be necessary.

Bio-conjugation and Prodrug Strategies for Targeted Delivery (theoretical)

To maximize therapeutic efficacy and minimize off-target effects, theoretical investigations into bio-conjugation and prodrug strategies for this compound are warranted. This is particularly relevant for compounds with potential toxicity concerns, such as those containing arsenic. wikipedia.org

Theoretical Approaches for Enhanced Delivery:

Bio-conjugation: this compound could be theoretically conjugated to targeting ligands (e.g., antibodies, peptides, aptamers) that specifically recognize receptors or markers on diseased cells or pathogens. This would enable selective accumulation at the site of action, reducing systemic exposure.

Nanocarrier Encapsulation: Encapsulating this compound within nanoparticles (e.g., liposomes, polymeric nanoparticles, micelles) could improve its solubility, enhance its stability, prolong its circulation time, and facilitate targeted delivery through passive (e.g., enhanced permeability and retention effect in tumors) or active targeting.

Prodrug Design: Designing this compound as a prodrug, an inactive derivative that undergoes enzymatic or chemical conversion to its active form in vivo, could improve its pharmacokinetic profile. This could involve strategies to enhance oral bioavailability, reduce first-pass metabolism, or achieve tissue-specific activation. For example, a prodrug could be designed to be cleaved by enzymes overexpressed in a specific pathogen or tumor microenvironment.

Advanced Material Science Applications Involving this compound's Unique Composition

Beyond its biological activities, the unique chemical composition of this compound, particularly the presence of arsenic and boron compounds, could lend itself to novel applications in advanced material science. Boric acid, for instance, is known for its use in flame retardants, neutron absorbers, and as a precursor to various chemical compounds and glass products. fishersci.fiatamanchemicals.com

Theoretical Material Science Applications:

Functional Coatings and Films: this compound's components might contribute to the development of coatings with antimicrobial properties for medical devices, textiles, or surfaces, leveraging its known bioactivity.

Smart Materials: If this compound exhibits stimuli-responsive properties (e.g., changes in optical or electronic properties under specific conditions), it could be integrated into smart materials for sensing or responsive systems.

Polymer Additives: this compound or its derivatives could serve as additives in polymers to impart specific functionalities, such as enhanced flame retardancy, UV stability, or improved mechanical properties.

Catalysis: The metal (arsenic) and metalloid (boron) components could potentially participate in catalytic reactions, opening avenues for this compound-based catalysts in organic synthesis or environmental remediation.

Comparative Studies with Contemporary Antimicrobial and Antiparasitic Agents

Given this compound's established antimicrobial and antiparasitic properties, comprehensive comparative studies with contemporary agents are essential to benchmark its efficacy, spectrum of activity, and potential advantages. nih.govcenmed.com Such studies would provide critical data for assessing its competitive landscape and identifying niches where it might offer superior performance.

Key Parameters for Comparative Studies:

Spectrum of Activity: Head-to-head comparisons against a broad panel of clinically relevant bacteria, fungi, and parasites, including resistant strains, would define this compound's antimicrobial breadth.

Potency (MIC/IC50): Quantitative assessment of minimum inhibitory concentrations (MICs) or half-maximal inhibitory concentrations (IC50s) would determine its potency relative to standard-of-care agents.

Mechanism of Resistance: Investigating the mechanisms by which pathogens develop resistance to this compound, and comparing these to known resistance mechanisms for existing drugs, is crucial for long-term utility.

Synergistic and Antagonistic Effects: Studies combining this compound with other antimicrobial or antiparasitic agents could reveal synergistic interactions, leading to new combination therapies.

Pharmacodynamic Modeling: In vitro and theoretical in vivo pharmacodynamic models could predict optimal dosing regimens and potential for resistance emergence.

Table 2: Proposed Comparative Study Parameters for this compound

| Parameter | Description | Relevance to Therapeutic Development |

| Antimicrobial Spectrum | Range of pathogens inhibited (bacteria, fungi, parasites, resistant strains) | Identifying target indications and breadth of activity |

| Potency (MIC/IC50) | Concentration required for inhibition compared to standard agents | Assessing therapeutic potential and effective dose range |

| Resistance Mechanisms | How pathogens develop resistance to this compound | Informing strategies to mitigate resistance and prolong drug life |

| Synergistic Interactions | Efficacy of this compound in combination with other agents | Identifying potential for combination therapies |

| Pharmacodynamic Profile | Relationship between drug concentration and effect over time | Guiding dosing regimens and predicting clinical success |

Re-evaluation of Historical Data on this compound using Modern Analytical and Computational Techniques

Historical data pertaining to this compound's synthesis, characterization, and preliminary biological activities may exist, but often suffer from limitations of older analytical methods and computational capabilities. Re-evaluating this historical information through the lens of modern techniques could uncover new insights and validate previous findings with higher precision and accuracy.

Modern Techniques for Re-evaluation:

Advanced Analytical Chemistry:

High-Resolution Mass Spectrometry (HRMS): For precise molecular weight determination and identification of impurities or degradation products not detectable by older methods.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: To unequivocally confirm the chemical structure of this compound and its components, including stereochemistry if applicable.

X-ray Crystallography: To obtain definitive three-dimensional structural information, which is critical for understanding its interactions with biological targets.

Advanced Computational Chemistry:

Quantum Mechanics (QM) Calculations: To model electronic properties, reaction mechanisms, and pKa values of this compound and its components with high accuracy.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of this compound in solution or in complex with biomolecules, providing insights into conformational changes and binding kinetics.

Machine Learning (ML) and Artificial Intelligence (AI): To re-analyze historical biological assay data, predict new activities, or identify subtle patterns that were previously overlooked. This could involve building predictive models for activity, toxicity, or ADME (absorption, distribution, metabolism, excretion) properties based on this compound's structure.

This re-evaluation would not only confirm or refine historical findings but also provide a robust foundation for the aforementioned future research directions, ensuring that new investigations are built upon the most accurate and comprehensive understanding of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。